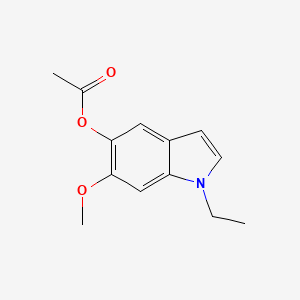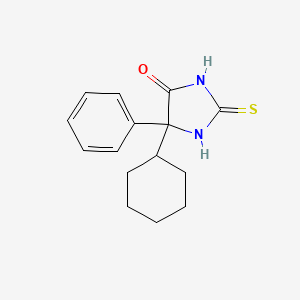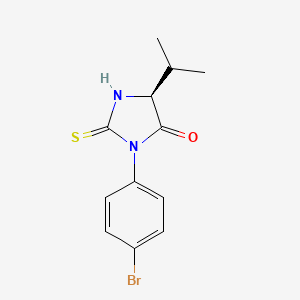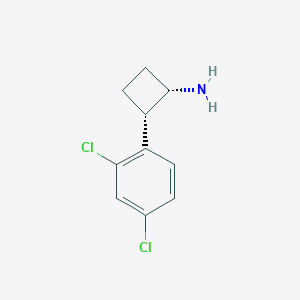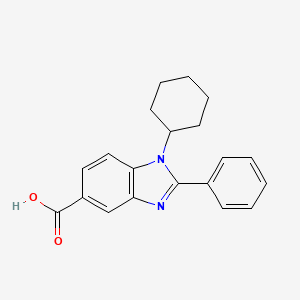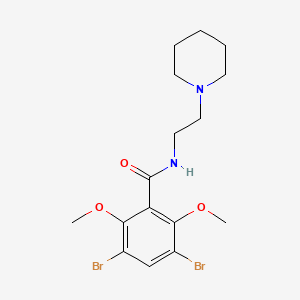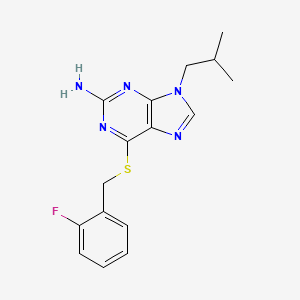
Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-, is a derivative of hydantoin, a heterocyclic organic compound. This compound is known for its diverse applications in medicinal chemistry, particularly due to its anticonvulsant properties. The presence of the 3,5-dichlorophenyl group enhances its biological activity, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-, typically involves the reaction of 3,5-dichlorobenzoyl chloride with hydantoin under specific conditions. The process can be summarized as follows:
Starting Materials: 3,5-dichlorobenzoyl chloride and hydantoin.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 3,5-dichlorobenzoyl chloride is added dropwise to a solution of hydantoin in DMF, followed by the addition of sodium hydroxide. The mixture is then heated to promote the reaction, resulting in the formation of Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Stirring: Ensures uniform mixing and reaction efficiency.
Temperature Control: Precise temperature control to optimize yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-, undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydantoin derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted hydantoins, which can be further utilized in medicinal chemistry and other applications.
Wissenschaftliche Forschungsanwendungen
Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-, has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on biological systems, particularly its anticonvulsant properties.
Medicine: Investigated for potential therapeutic uses, including treatment of epilepsy and other neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-, involves its interaction with sodium channels in neurons. By blocking these channels, the compound prevents the repetitive firing of neurons, thereby exerting its anticonvulsant effects. This action is crucial in the treatment of seizure disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenytoin: Another hydantoin derivative with anticonvulsant properties.
Ethotoin: Used in the treatment of epilepsy.
Mephenytoin: Similar in structure and function to phenytoin.
Uniqueness
Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-, is unique due to the presence of the 3,5-dichlorophenyl group, which enhances its biological activity and specificity. This makes it a valuable compound for targeted therapeutic applications.
Eigenschaften
CAS-Nummer |
32955-84-3 |
|---|---|
Molekularformel |
C12H10Cl2N2O3 |
Molekulargewicht |
301.12 g/mol |
IUPAC-Name |
3-(3,5-dichlorophenyl)-1-propanoylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H10Cl2N2O3/c1-2-10(17)15-6-11(18)16(12(15)19)9-4-7(13)3-8(14)5-9/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
KCJNMRLDRIHZSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


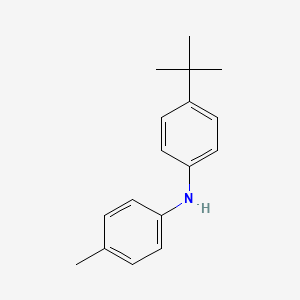
![N-Methyl-5-oxaspiro[3.4]octan-7-amine](/img/structure/B12930192.png)
![2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12930203.png)



![2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate](/img/structure/B12930229.png)
